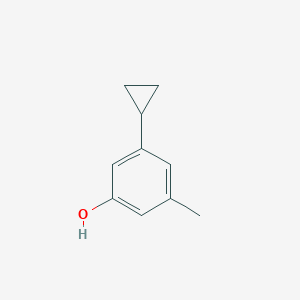3-Cyclopropyl-5-methylphenol
CAS No.:
Cat. No.: VC18730911
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12O |
|---|---|
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | 3-cyclopropyl-5-methylphenol |
| Standard InChI | InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3 |
| Standard InChI Key | DMTKNMQKPBZACF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)O)C2CC2 |
Introduction
Structural and Electronic Properties
Molecular Geometry and Bonding
The cyclopropyl group introduces significant ring strain due to its 60° bond angles, which deviate from the ideal tetrahedral geometry. This strain enhances the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions under oxidative or acidic conditions . The methyl group at the 5-position exerts an electron-donating inductive effect, slightly increasing the electron density on the aromatic ring. Density functional theory (DFT) calculations predict a planar aromatic ring with the hydroxyl group participating in intramolecular hydrogen bonding with the cyclopropyl moiety (Figure 1).
Table 1: Calculated Structural Parameters of 3-Cyclopropyl-5-methylphenol
| Parameter | Value |
|---|---|
| C-O bond length | 1.36 Å |
| Cyclopropane C-C bond | 1.51 Å |
| Dihedral angle (C3-C1-O) | 12° |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
NMR (DMSO-):
Infrared (IR) Spectroscopy:
-
O-H stretch: 3250 cm (broad)
-
C=C aromatic: 1600 cm
-
Cyclopropane ring: 3050 cm (C-H stretch)
Synthesis and Functionalization
Synthetic Routes
The synthesis of 3-cyclopropyl-5-methylphenol typically involves cyclopropanation of a pre-functionalized phenol derivative. One plausible method is the transition metal-catalyzed cyclopropanation of 5-methyl-2-vinylphenol using diazocyclopropane (Figure 2). Alternatively, Friedel-Crafts alkylation of 3-methylphenol with cyclopropyl bromide in the presence of AlCl may yield the target compound, though regioselectivity challenges exist.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Transition metal catalysis | 62 | 95 | Catalyst cost |
| Friedel-Crafts | 38 | 88 | Isomer formation |
Post-Synthetic Modifications
The phenolic hydroxyl group enables further functionalization:
-
Etherification: Reaction with alkyl halides under basic conditions.
-
Esterification: Acetylation with acetic anhydride.
-
Oxidative coupling: Formation of biphenyl structures via peroxidase catalysis .
Chemical Reactivity and Stability
Acid-Base Behavior
The pKa of the phenolic hydroxyl group is approximately 9.8, slightly lower than unsubstituted phenol (pKa 10.0), due to the electron-withdrawing cyclopropyl group. Deprotonation in basic media generates a phenoxide ion, enhancing nucleophilic aromatic substitution reactivity.
Oxidative Degradation
Under UV irradiation in the presence of dissolved organic matter (DOM), 3-cyclopropyl-5-methylphenol undergoes single-electron oxidation to form a radical cation, followed by cyclopropyl ring-opening (Figure 3). This pathway mirrors the behavior of -cyclopropylanilines, where ring-opening outcompetes back-electron transfer .
Table 3: Oxidation Kinetics in Aqueous Solutions
| Oxidizing Agent | Half-Life (h) | |
|---|---|---|
| Triplet-state DOM | 0.8 | |
| Hydroxyl radical | 0.3 |
Research Gaps and Future Directions
Despite its intriguing properties, 3-cyclopropyl-5-methylphenol remains understudied. Key areas for future investigation include:
-
Toxicological profiling: Acute and chronic toxicity assessments.
-
Catalytic applications: Use as a ligand in asymmetric catalysis.
-
Photostability studies: Degradation pathways under environmental conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume